

Application Notes and Protocols for RK-582 in TCF Reporter Assays

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Compound of Interest

Compound Name: RK-582

Cat. No.: B11933452

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Introduction

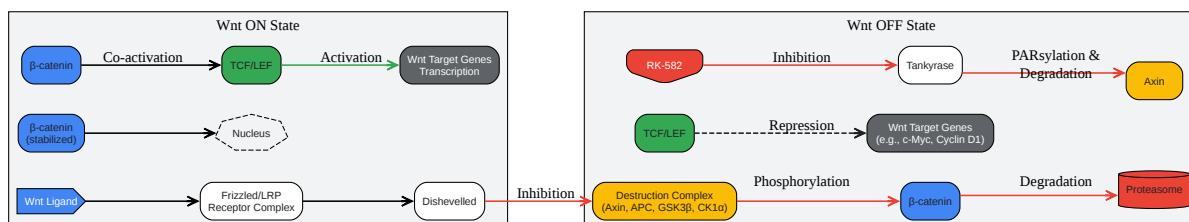
RK-582 is a potent and selective, orally active spiroindolinone-based inhibitor of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] [2] Tankyrases play a crucial role in the regulation of the Wnt/ β -catenin signaling pathway by promoting the degradation of Axin, a key component of the β -catenin destruction complex.[3] By inhibiting tankyrase activity, **RK-582** stabilizes Axin levels, leading to the enhanced degradation of β -catenin.[3] This prevents the nuclear translocation of β -catenin and subsequent activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, which drive the expression of Wnt target genes implicated in cell proliferation and tumorigenesis.[3]

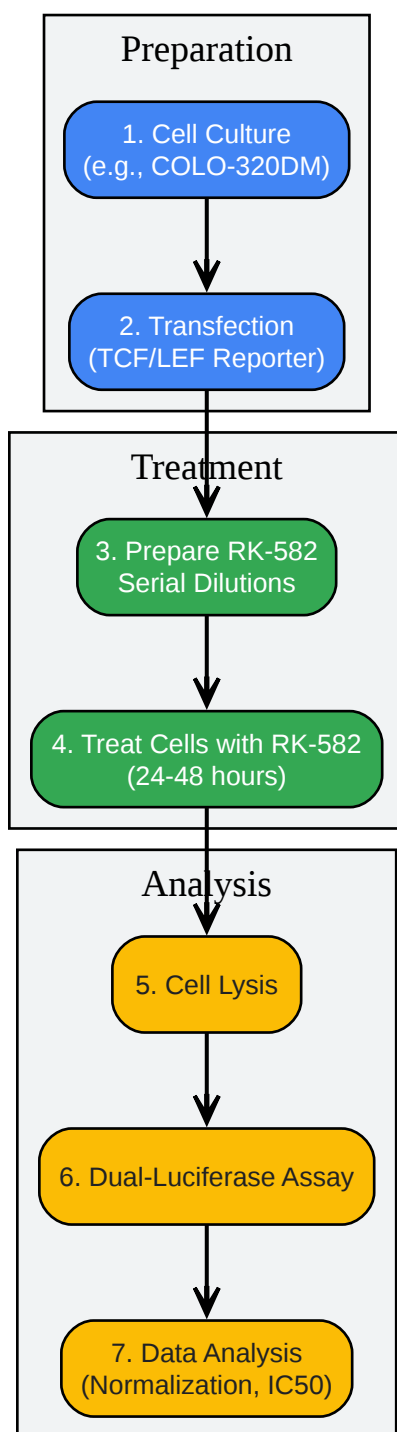
TCF reporter assays are fundamental tools for quantifying the activity of the canonical Wnt/ β -catenin signaling pathway. These assays typically utilize a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites.[4] A decrease in luciferase activity in the presence of a compound like **RK-582** is indicative of its inhibitory effect on the Wnt/ β -catenin pathway. These application notes provide detailed protocols for utilizing **RK-582** in TCF reporter assays to assess its inhibitory activity on the Wnt/ β -catenin signaling pathway.

Mechanism of Action of RK-582 in the Wnt/ β -catenin Pathway

The canonical Wnt/ β -catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 β (GSK3 β) phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases (TNKS1/2) PARsylate (poly-ADP-ribosylate) Axin, marking it for degradation and thereby destabilizing the destruction complex. This leads to the accumulation of β -catenin.

RK-582 inhibits the catalytic activity of TNKS1/2. This inhibition prevents the PARsylation and subsequent degradation of Axin. The stabilized Axin enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β -catenin. As a result, β -catenin does not accumulate in the nucleus, and the transcription of TCF/LEF target genes is suppressed.





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